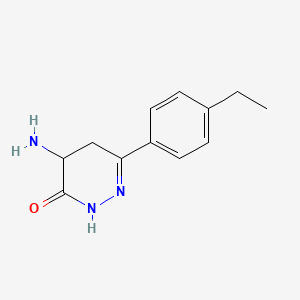

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Description

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with an amino group at position 4 and a 4-ethylphenyl group at position 4. This scaffold is part of a broader class of dihydropyridazinones known for diverse pharmacological activities, including PDE3/4 inhibition, anti-inflammatory, antihypertensive, and cardiotonic effects .

Propriétés

IUPAC Name |

5-amino-3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-6,10H,2,7,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIFIKZVAPKTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Specific Synthetic Route for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one

While direct literature on this exact compound is limited, the following synthetic strategy is inferred from closely related compounds and general pyridazinone chemistry:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Ethylbenzene + Succinic Anhydride + Lewis acid catalyst (e.g., AlCl3) | Formation of 4-(4-ethylphenyl)succinic acid derivative |

| 2 | Cyclization with Hydrazine | Hydrazine hydrate, reflux conditions | Formation of 4,5-dihydropyridazin-3(2H)-one core structure |

| 3 | Amination | Appropriate amination conditions or starting with amino-substituted phenylhydrazine | Introduction of amino group at position 4 |

- This route aligns with the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives where Friedel-Crafts acylation of substituted arenes with succinic anhydride followed by cyclization with hydrazine hydrate yields the pyridazinone core.

Comparative Table of Preparation Methods

Research Findings and Notes

- The Friedel-Crafts acylation followed by hydrazine cyclization is a well-established method for constructing the pyridazinone core with aryl substituents, including ethyl-substituted phenyl rings.

- The domino hydrohydrazination method offers a more streamlined approach with fewer steps and potential for scale-up.

- Use of recyclable ionic liquid catalysts in multicomponent reactions improves sustainability and efficiency.

- Michael addition routes provide operational simplicity and mild reaction conditions, beneficial for sensitive substituents.

- No significant industrial-scale preparation methods for this compound were found, but analogous methods for similar pyridazinones suggest feasibility of scale-up.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Applications De Recherche Scientifique

Anti-Cancer Activity

Research indicates that derivatives of 4,5-dihydropyridazin-3(2H)-ones exhibit significant anti-cancer properties. A study synthesized various 6-aryl derivatives and evaluated their cytotoxicity against different cancer cell lines. The results demonstrated that specific modifications to the structure of 4-amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| Derivative A | MCF7 | 8.0 | Cell cycle arrest |

| Derivative B | A549 | 10.2 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Several derivatives have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Metabolic pathway disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane integrity compromise |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. In vitro experiments have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anti-Cancer Efficacy

In a controlled study involving various cancer cell lines, researchers synthesized multiple derivatives of the compound and evaluated their anti-cancer potential. One notable derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency.

Case Study 2: Antimicrobial Screening

A comprehensive screening of several derivatives against clinical isolates revealed that certain modifications to the ethyl group significantly improved antimicrobial activity. The findings suggested a structure-activity relationship (SAR) that could guide future drug design.

Mécanisme D'action

The mechanism of action of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Anti-Inflammatory and Analgesic Activity

Key Compounds:

6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 3) :

- Exhibited the highest anti-inflammatory activity in a carrageenan-induced edema model, outperforming derivatives with substituents like –CH2OH at the 2-phenyl ring .

- Mechanistically, its activity is attributed to cyclooxygenase (COX) inhibition, similar to indomethacin, but with reduced ulcerogenic side effects .

4-Benzylidene-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (3f-j series) :

- The ethyl group may enhance membrane permeability, but this requires validation .

Table 1: Anti-Inflammatory and Analgesic Comparison

Antihypertensive and Cardiotonic Activity

Key Compounds:

- 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one: A precursor to MCI-154, a calcium sensitizer that enhances cardiac troponin C binding, improving myocardial contractility without increasing oxygen demand .

- 1,2,4-Triazol-3-yl-dihydropyridazinones: Reduced mean arterial blood pressure (MABP) by ~42%, comparable to propranolol and hydralazine .

- Target Compound: The 4-ethylphenyl group may confer stability against hepatic metabolism, but its cardiovascular effects remain unexplored.

Substituent Effects:

- Electron-Withdrawing Groups (e.g., –Cl, –NO2): Chloro-substituted derivatives (e.g., 6-(4-chlorophenyl)) show moderate activity in anticonvulsant models but are less potent than methyl analogs . Nitro groups (e.g., 3-nitrostyryl derivatives) are often intermediates but can reduce bioavailability due to polarity .

- Benzylamino derivatives (e.g., compound 15) exhibit altered pharmacokinetics due to increased steric bulk .

Table 2: Substituent Impact on Activity

Computational and Molecular Docking Insights

- 6-(4-Phenoxyphenyl) Derivatives: Docking studies identified strong binding to COX-2 and PDE4, correlating with experimental anti-inflammatory data .

- Target Compound :

- Molecular modeling predicts favorable interactions with PDE3A/B due to the ethylphenyl group’s hydrophobic fit, but experimental validation is needed .

Activité Biologique

4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one, a pyridazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that potentially contributes to various pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅N₃O

- Molecular Weight : 217.27 g/mol

- CAS Number : 1133446-27-1

- MDL Number : MFCD12197704

- Hazard Classification : Irritant

The compound's structure comprises an amino group and a phenyl ring that may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyridazine derivatives against several bacteria and fungi using the disk diffusion method. The results revealed that certain derivatives demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyridazine scaffold can enhance antimicrobial efficacy .

| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |

|---|---|---|---|

| 1 | High | Moderate | Contains selenadiazole moiety |

| 2 | Moderate | High | Exhibits broad-spectrum activity |

Anticancer Activity

The anticancer potential of pyridazine derivatives has been explored extensively. Studies have shown that this compound can inhibit cancer cell proliferation in various cell lines. For instance, one investigation reported that modifications in the phenyl ring significantly affected the cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 (Breast) | 15 | Similar |

| HT29 (Colon) | 20 | Higher |

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been assessed using animal models. In a picrotoxin-induced convulsion model, derivatives of pyridazine showed varying degrees of protection against seizures. The structure-activity relationship (SAR) studies highlighted that the presence of electron-withdrawing groups on the phenyl ring enhanced anticonvulsant activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyridazine derivatives and tested their antimicrobial activity against clinical isolates. The findings indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria, suggesting a potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Screening

In a comprehensive screening of novel pyridazine derivatives for anticancer activity, researchers found that certain compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to specific structural features, including the substitution patterns on the pyridazine ring .

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one?

Methodological Answer: A common approach involves condensation of substituted aldehydes with 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives. For example, 6-(4-chlorophenyl)- or 6-(4-methylphenyl)-dihydropyridazinone reacts with aldehydes in ethanolic sodium ethoxide at room temperature overnight, followed by acidification with HCl and recrystallization in 90% ethanol . Modifications for the ethylphenyl substituent would require substituting the aldehyde precursor (e.g., 4-ethylbenzaldehyde) under similar conditions.

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR spectroscopy : To confirm the presence of the ethylphenyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.6 ppm for CH2) and the dihydropyridazinone core.

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]+ at m/z 268).

- X-ray crystallography : To resolve stereochemistry, though this requires high-purity crystals .

Q. What in vitro assays are used for preliminary biological screening?

Methodological Answer:

- Platelet aggregation inhibition : Tested using ADP or collagen-induced aggregation in platelet-rich plasma, with IC50 values calculated .

- Vasorelaxant activity : Assessed via organ bath experiments on isolated rat aortic rings pre-contracted with phenylephrine .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Substituent position : The ethyl group at the 4-phenyl position enhances lipophilicity, potentially improving membrane permeability compared to methyl or chloro analogs .

- Pyridazinone core : Saturation at the 4,5-position increases metabolic stability over unsaturated analogs .

- Amino group : Critical for hydrogen bonding with targets like enzymes or receptors; acetylation reduces activity .

Q. Table 1: SAR Trends in Pyridazinone Derivatives

| Substituent (R) | Bioactivity Trend | Reference |

|---|---|---|

| 4-Ethylphenyl | Enhanced lipophilicity, moderate IC50 | |

| 4-Chlorophenyl | Higher platelet inhibition | |

| 4-Methoxyphenyl | Improved vasorelaxation |

Q. What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme inhibition : The compound may inhibit phosphodiesterase (PDE) isoforms, increasing cAMP/cGMP levels to induce vasodilation. Competitive binding assays using recombinant PDE3A or PDE5A are recommended .

- Receptor antagonism : Potential interaction with adenosine receptors (A2A) can be tested via radioligand displacement assays .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation in cancer cells .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies (e.g., varying IC50 values) may arise from:

- Assay conditions : Differences in buffer pH, cell passage number, or agonist concentration. Standardize protocols using guidelines from the Pharmacopeial Forum (e.g., ammonium acetate buffer at pH 6.5 for HPLC) .

- Compound purity : Validate via HPLC (>98% purity) and elemental analysis .

- Species/tissue specificity : Replicate studies in multiple models (e.g., human vs. rat platelets) .

Q. What strategies optimize solubility and bioavailability?

Methodological Answer:

- Salt formation : React with HCl or succinic acid to improve aqueous solubility.

- Prodrug design : Esterify the amino group (e.g., acetyl or PEG-ylated derivatives) for enhanced absorption .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase circulation time .

Methodological Tables

Q. Table 2: Key Analytical Parameters for Purity Assessment

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (C18 column) | ≥98% | |

| Residual solvents | GC-MS | ≤ICH Q3C limits | |

| Elemental analysis | CHNS analyzer | ±0.4% of theoretical |

Q. Table 3: Recommended In Vitro Assay Conditions

| Assay | Conditions | Reference |

|---|---|---|

| Platelet aggregation | 37°C, 300 µL PRP, 5 µM ADP agonist | |

| Vasorelaxation | Krebs-Henseleit buffer, 95% O2/5% CO2 | |

| Cytotoxicity (MTT) | 48h incubation, λ = 570 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.